3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps. One common approach includes the cyclization of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . The reaction conditions often require the presence of a base such as TBAF in THF at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the oxadiazole and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in advanced materials, such as organic semiconductors.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of Discoidin Domain Receptor 1 (DDR1), which plays a role in cellular signaling pathways . The compound’s structure allows it to bind selectively to DDR1, preventing its phosphorylation and subsequent activation.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1,2,4-oxadiazol-5-amine: This compound shares the oxadiazole ring but lacks the indole and pyrimido structures.
5-Cyclopropyl-1,3,4-oxadiazol-2-amine: Another oxadiazole derivative with different substituents.
3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine: Similar in having the oxadiazole ring but with a pyridine moiety instead of the indole and pyrimido structures.
Uniqueness
What sets 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one apart is its combination of multiple heterocyclic rings, which confer unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability under various conditions.
Properties
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-9-2-5-12-11(6-9)14-15(19-12)17(23)22(8-18-14)7-13-20-16(21-24-13)10-3-4-10/h2,5-6,8,10,19H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRWSSUYODTIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.